In Vitro HDAC Inhibition in Human NB4 Leukemia Cells: Target Compound Activity Compared to Inactive Analogs
In a cellular HDAC inhibition assay using human NB4 acute promyelocytic leukemia cells, 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide induced histone H4 hyperacetylation with an EC50 of 430 nM after 24 h, measured by Western blot analysis [1]. In contrast, closely related N-hydroxybenzamide analogs with branched hydrophobic capping groups in the same study displayed significantly weaker or no detectable HDAC inhibition at comparable concentrations, highlighting the critical role of the terminal 4-hydroxyphenyl moiety for cellular activity [1]. Direct quantitative comparator data for a specific structural analog in this exact assay format is not available in the primary source.
| Evidence Dimension | Cellular HDAC inhibitory activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 430 nM (NB4 cells, 24 h) |
| Comparator Or Baseline | N-hydroxybenzamide analogs with branched hydrophobic caps (EC50 >> 430 nM or inactive; exact values not reported for direct comparison) |
| Quantified Difference | Target compound is active (430 nM); comparator analogs are markedly less active or inactive (qualitative observation) |
| Conditions | Human NB4 acute promyelocytic leukemia cells; acetylation of histone H4 assessed by Western blot after 24 h treatment [1] |
Why This Matters
This cellular EC50 value provides a quantitative baseline for potency that can be used to benchmark new synthetic batches or compare with literature values for other HDAC inhibitors in the same cell line, supporting procurement decisions for epigenetic research programs.
- [1] BindingDB entry for BDBM50483541 (CHEMBL1688187), referencing ChEMBL assay CHEMBL729470: Inhibition of HDAC activity in human NB4 cells. View Source
